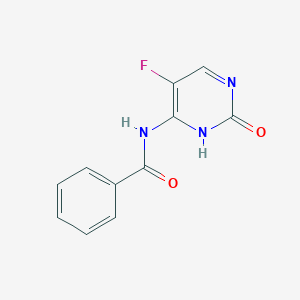

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

Description

Properties

IUPAC Name |

N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUPNJVFRBGYFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326333 |

Source

|

| Record name | N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10357-07-0 |

Source

|

| Record name | 10357-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N4-benzoyl-5-fluorocytosine: A Key Intermediate in Nucleoside Analogue Synthesis

This guide provides a comprehensive technical overview of N4-benzoyl-5-fluorocytosine, a critical intermediate in the synthesis of modified nucleoside analogues with significant therapeutic potential. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, and applications of this compound, grounding its claims in established chemical principles and relevant literature.

Introduction: The Strategic Importance of N4-benzoyl-5-fluorocytosine

N4-benzoyl-5-fluorocytosine stands as a pivotal molecular scaffold in the field of medicinal chemistry. Its structure combines two key features that are instrumental in the design of potent antiviral and antineoplastic agents: the 5-fluorocytosine core and the N4-benzoyl protecting group. The fluorine atom at the 5-position of the pyrimidine ring is a well-established bioisostere for a hydrogen atom, which can significantly modulate the electronic properties and metabolic stability of the nucleobase, often leading to enhanced biological activity. The benzoyl group at the N4-position serves as a crucial protecting group, enabling selective modifications at other positions of the molecule, particularly at the sugar moiety during the synthesis of nucleoside analogues.

The strategic importance of N4-benzoyl-5-fluorocytosine lies in its role as a precursor to a range of N4-acyl-5-fluorocytidine derivatives. These derivatives have demonstrated improved efficacy against viral targets such as HIV-1 and Hepatitis B virus (HBV)[1]. By providing a stable and reactive starting material, N4-benzoyl-5-fluorocytosine facilitates the exploration of novel therapeutic agents, making a thorough understanding of its properties and synthesis essential for advancements in drug discovery.

Molecular Structure and Physicochemical Properties

N4-benzoyl-5-fluorocytosine is a derivative of the pyrimidine base cytosine, characterized by the presence of a fluorine atom at the 5-position and a benzoyl group attached to the exocyclic amine (N4).

Chemical Structure

Caption: Chemical structure of N4-benzoyl-5-fluorocytosine.

Physicochemical Data

While extensive experimental data for N4-benzoyl-5-fluorocytosine is not widely published, the following table summarizes its key identifiers and predicted properties. These predicted values offer a valuable starting point for experimental design and handling.

| Property | Value | Source |

| CAS Number | 10357-07-0 | [2] |

| Molecular Formula | C₁₁H₈FN₃O₂ | [2] |

| Molecular Weight | 233.20 g/mol | [2] |

| Predicted Density | 1.41 ± 0.1 g/cm³ | [2] |

| Predicted pKa | 5.88 ± 0.10 | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of N4-benzoyl-5-fluorocytosine

The synthesis of N4-benzoyl-5-fluorocytosine is a multi-step process that begins with the fluorination of cytosine to produce 5-fluorocytosine, followed by the selective N-benzoylation of the exocyclic amine.

Synthesis Pathway Overview

Caption: General synthesis pathway for N4-benzoyl-5-fluorocytosine.

Experimental Protocols

Step 1: Synthesis of 5-Fluorocytosine (Precursor)

The synthesis of 5-fluorocytosine can be achieved through various methods. One common approach involves the direct fluorination of cytosine.

-

Materials:

-

Cytosine

-

Glacial Acetic Acid

-

20% Fluorine gas (80% Nitrogen gas)

-

Methanol

-

-

Procedure:

-

Suspend cytosine in glacial acetic acid in a suitable reaction vessel.

-

Raise the temperature of the mixture to approximately 40°C.

-

Slowly introduce the 20% fluorine gas mixture into the reaction.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Cool the reaction mixture and concentrate it to remove the glacial acetic acid, which may result in an oily residue.

-

Add methanol to the residue and stir at room temperature to induce precipitation of the 5-fluorocytosine product.

-

Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

-

Step 2: Synthesis of N4-benzoyl-5-fluorocytosine

The N-benzoylation of 5-fluorocytosine can be performed by adapting established protocols for the acylation of cytosine derivatives.

-

Materials:

-

5-Fluorocytosine

-

Anhydrous Pyridine

-

Benzoyl Chloride

-

Methanol

-

Ethanol

-

-

Procedure:

-

Suspend 5-fluorocytosine in anhydrous pyridine in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Add benzoyl chloride dropwise to the stirred suspension over a period of 30-60 minutes, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 4-12 hours).

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of 5-fluorocytosine.

-

Quench the reaction by the slow addition of a small amount of methanol.

-

Collect the precipitated solid by filtration.

-

Wash the solid product sequentially with ethanol and then water to remove pyridine and other impurities.

-

Dry the purified N4-benzoyl-5-fluorocytosine product under vacuum.

-

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyrimidine ring and the benzoyl group. The proton at the 6-position of the pyrimidine ring will likely appear as a doublet due to coupling with the fluorine atom at the 5-position. The aromatic protons of the benzoyl group will appear in the downfield region, typically between 7.0 and 8.5 ppm. The N-H protons will likely appear as broad singlets.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the benzoyl group and the carbons of the pyrimidine ring. The carbon at the 5-position will exhibit a large C-F coupling constant, which is a definitive indicator of successful fluorination.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of N4-benzoyl-5-fluorocytosine (233.20 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Applications in Drug Development

The primary application of N4-benzoyl-5-fluorocytosine is as a key intermediate in the synthesis of nucleoside analogues with therapeutic potential. The N4-benzoyl group serves as a reliable protecting group for the exocyclic amine of the 5-fluorocytosine base during the coupling reaction with a modified sugar moiety.

Role in Nucleoside Analogue Synthesis

Caption: Workflow for the synthesis of nucleoside analogues using N4-benzoyl-5-fluorocytosine.

Research has shown that N4-acyl-modified 2',3'-dideoxy-5-fluorocytidine nucleoside analogues exhibit improved antiviral activity against HIV-1 and HBV[1]. The modification at the N4-position can significantly impact the potency and selectivity of these compounds. For instance, N4-p-iodobenzoyl and N4-p-bromobenzoyl derivatives of 2',3'-dideoxy-5-fluorocytidine have shown markedly increased anti-HIV-1 potency compared to the parent nucleoside[1]. This highlights the importance of N4-benzoyl-5-fluorocytosine as a versatile building block for creating a library of potential drug candidates.

Conclusion

N4-benzoyl-5-fluorocytosine is a molecule of significant interest in medicinal chemistry and drug development. Its strategic design, combining a bio-active 5-fluorocytosine core with a versatile N4-benzoyl protecting group, makes it an invaluable intermediate for the synthesis of novel nucleoside analogues. While a comprehensive set of experimental data for this compound is not yet widely disseminated in the public domain, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from closely related compounds. Further research into the experimental properties and expanded applications of N4-benzoyl-5-fluorocytosine is warranted and will undoubtedly contribute to the development of new and more effective therapeutic agents.

References

-

PubChem. N4-Benzoylcytosine. National Center for Biotechnology Information. [Link]

-

Chun, B. K., et al. (2003). N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. Antiviral Chemistry & Chemotherapy, 14(2), 81-90. [Link]

- Google Patents.Method for synthesizing 5-fluorocytosine. CN110615767B.

Sources

An In-depth Technical Guide to the Biological Activity Screening of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

Introduction

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide is a synthetic organic compound that merges two pharmacologically significant scaffolds: a 5-fluoropyrimidinone core, structurally related to the widely used anticancer drug 5-fluorouracil (5-FU), and a benzamide moiety. The 5-FU component is a cornerstone of various chemotherapy regimens, primarily functioning as an inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), thereby disrupting DNA replication and repair in rapidly dividing cancer cells.[1] The benzamide group, on the other hand, is a versatile pharmacophore found in a diverse range of therapeutic agents, including those with kinase inhibitory activity.[2]

The rationale for screening this hybrid molecule is rooted in the potential for synergistic or novel biological activities arising from the combination of these two moieties. The 5-fluoropyrimidinone portion suggests a predisposition for anticancer activity, while the benzamide component opens the possibility of targeting other cellular pathways, such as protein kinases, which are often dysregulated in cancer and other diseases.[3] This guide provides a comprehensive, tiered approach to the biological activity screening of this compound, designed for researchers in drug discovery and development. The methodologies described are intended to first identify cytotoxic effects and subsequently elucidate the potential mechanism of action.

Part 1: Physicochemical Characterization and Compound Handling

Prior to initiating biological screening, it is imperative to characterize the physicochemical properties of this compound. This includes determining its solubility in various solvents, particularly those used in biological assays (e.g., DMSO, ethanol, aqueous buffers), and assessing its stability under experimental conditions. This foundational data is crucial for accurate dose-response determinations and for preventing compound precipitation or degradation that could lead to erroneous results.

Part 2: Tier 1 - Primary Screening for Antiproliferative Activity

The logical first step in evaluating the biological potential of this compound is to assess its ability to inhibit cell proliferation, given its structural similarity to 5-FU. A robust and high-throughput assay is ideal for this initial screen.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay [5][6]

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HL-60 [leukemia]) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.

Caption: Workflow of the MTT Cell Viability Assay.

Data Presentation: Antiproliferative Activity

| Cell Line | IC50 (µM) of this compound | IC50 (µM) of 5-Fluorouracil (Control) |

| MCF-7 | [Insert Value] | [Insert Value] |

| A549 | [Insert Value] | [Insert Value] |

| HCT116 | [Insert Value] | [Insert Value] |

| HL-60 | [Insert Value] | [Insert Value] |

Part 3: Tier 2 - Mechanistic Deconvolution

Should the primary screen reveal significant antiproliferative activity, the next phase is to investigate the potential mechanism of action. Based on the compound's structure, two primary hypotheses are the inhibition of thymidylate synthase and the inhibition of protein kinases.

Thymidylate Synthase (TS) Inhibition Assay

Given the 5-fluoropyrimidinone core, a direct assessment of TS inhibition is a primary mechanistic step. TS catalyzes the conversion of dUMP to dTMP, and this reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (mTHF) to dihydrofolate (DHF).[7][8]

Experimental Protocol: Spectrophotometric TS Inhibition Assay [9]

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing buffer, dUMP, and mTHF.

-

Enzyme and Inhibitor Incubation: Add purified human TS enzyme and varying concentrations of this compound to the reaction mixture. Incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation and Monitoring: Initiate the reaction by adding the final substrate and immediately begin monitoring the change in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value for TS inhibition.

Caption: Workflow for the TS Inhibition Assay.

Kinase Inhibition Profiling

The benzamide moiety is a known scaffold for kinase inhibitors.[10] Therefore, screening the compound against a broad panel of protein kinases is a valuable approach to identify potential targets. This is typically performed using in vitro kinase activity assays, often in a high-throughput format.

Experimental Protocol: In Vitro Kinase Panel Screen

-

Assay Setup: Utilize a commercially available kinase profiling service or in-house platform. These assays typically involve incubating a specific kinase, a substrate (often a peptide), and ATP (frequently radiolabeled or coupled to a reporter system) in the presence of the test compound.

-

Compound Treatment: Add this compound at one or more concentrations to the kinase reaction mixtures.

-

Reaction and Detection: Allow the kinase reaction to proceed, then measure the amount of substrate phosphorylation. The detection method will vary depending on the assay format (e.g., radioactivity, fluorescence, luminescence).

-

Data Analysis: Calculate the percentage of kinase inhibition for each kinase in the panel at the tested compound concentrations.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |

| EGFR | [Insert Value] | [Insert Value] |

| VEGFR2 | [Insert Value] | [Insert Value] |

| Abl | [Insert Value] | [Insert Value] |

| p38α | [Insert Value] | [Insert Value] |

| ... (other kinases) |

Part 4: Tier 3 - Cellular Mechanism of Action Studies

If a primary mechanism is suggested by the Tier 2 assays (e.g., potent cytotoxicity and TS inhibition, or specific kinase inhibition), further cellular assays are warranted to confirm these findings in a more biologically relevant context.

Cell Cycle Analysis

Disruption of DNA synthesis or cell signaling pathways often leads to cell cycle arrest. Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [12]

-

Cell Treatment: Treat a sensitive cancer cell line with this compound at concentrations around its IC50 value for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the membranes.

-

Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells, which is proportional to their DNA content.[13]

-

Data Analysis: Generate DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. atcc.org [atcc.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide: A Structural Inquiry into Potential Therapeutic Targets

An in-depth technical guide by a Senior Application Scientist.

Audience: Researchers, Scientists, and Drug Development Professionals Objective: This guide provides a comprehensive analysis of the potential therapeutic targets for the novel compound N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide. By dissecting its structural features and drawing parallels with established pharmacophores, we will outline a hierarchical strategy for target identification and validation.

Executive Summary

This compound is a synthetic molecule featuring two key pharmacophores: a 5-fluoropyrimidine core, characteristic of antimetabolite drugs, and a benzamide moiety, common in a range of enzyme inhibitors. This structure strongly suggests potential as an anticancer agent. This document hypothesizes its primary mechanism of action involves the inhibition of enzymes crucial for nucleotide biosynthesis, with secondary possibilities including kinase modulation and epigenetic regulation. We present a multi-tiered experimental workflow to systematically investigate these potential targets, moving from broad profiling to specific validation, providing researchers with a robust framework for preclinical evaluation.

Introduction: Deconstructing the Molecular Architecture

The rational design of a target identification strategy begins with a thorough analysis of the compound's structure. This compound is a conjugate of two biologically significant moieties.

-

The 5-Fluoropyrimidine Core: The 5-fluoro-2-oxo-2,3-dihydropyrimidine scaffold is an analog of the nucleobase uracil. The presence of a fluorine atom at the C5 position is a bioisosteric substitution for hydrogen that is central to the mechanism of one of the most successful classes of chemotherapeutics. The canonical example, 5-Fluorouracil (5-FU), is a prodrug that, once metabolized, forms a covalent adduct with thymidylate synthase (TS), shutting down DNA synthesis and inducing cell death in rapidly dividing cancer cells.

-

The Benzamide Moiety: The benzamide group is a versatile pharmacophore found in numerous approved drugs, acting as a key hydrogen bond donor and acceptor. It is a well-established structural motif in inhibitors of various enzyme classes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).

The conjugation of these two moieties suggests several potential mechanistic hypotheses:

-

The compound may act as a prodrug, releasing a 5-FU-like active metabolite upon enzymatic cleavage.

-

The entire molecule may directly inhibit a target, with the benzamide group enhancing binding affinity or conferring novel target specificity compared to 5-FU.

-

The molecule may possess bifunctional properties, engaging multiple targets.

Primary Hypothesis: Targeting Nucleotide Metabolism

Given the fluoropyrimidine core, the most logical starting point for investigation is the thymidylate synthesis pathway.

Principal Target: Thymidylate Synthase (TS)

Thymidylate Synthase (TYMS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. Its inhibition leads to a "thymineless death" in cancer cells. The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, effectively inactivating the enzyme.

Hypothesis: this compound may be metabolized intracellularly to release a fluoropyrimidine species that ultimately inhibits TS.

Secondary Metabolic Targets

-

Dihydropyrimidine Dehydrogenase (DPD): This enzyme is responsible for the catabolism of pyrimidines, including 5-FU. If the compound is a substrate for DPD, its pharmacokinetic profile and efficacy could be significantly impacted. Inhibition of DPD is also a therapeutic strategy to increase the bioavailability of 5-FU.

-

Thymidine Phosphorylase (TP): This enzyme can convert 5-FU to 5-fluorodeoxyuridine, another active form. The compound's interaction with TP could influence its activation pathway.

Experimental Workflow for Validating Nucleotide Metabolism Targets

A sequential, multi-step approach is required to test this hypothesis.

Step 1: Cellular Viability Assessment. The initial experiment is a standard MTT or similar cell proliferation assay across a panel of cancer cell lines with varying genetic backgrounds (e.g., colorectal, breast, lung). This provides a broad view of the compound's cytotoxic potential.

-

Protocol:

-

Seed cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the crystals with DMSO or a suitable solvent.

-

Measure absorbance at 570 nm to determine cell viability.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Causality: A potent, dose-dependent decrease in cell viability (low micromolar or nanomolar IC50) strongly supports an anticancer mechanism and justifies further, more specific target deconvolution.

Step 2: Direct TS Enzymatic Assay. This biochemical assay directly measures the compound's ability to inhibit recombinant human TS.[1][2]

-

Protocol:

-

The assay mixture contains recombinant human TS, the substrate deoxyuridine monophosphate (dUMP), and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).[3]

-

The reaction is initiated by adding the enzyme. The conversion of dUMP to dTMP is monitored spectrophotometrically by the increase in absorbance at 340 nm, which accompanies the oxidation of the cofactor to dihydrofolate (DHF).[1][3]

-

To test for inhibition, the enzyme is pre-incubated with various concentrations of the test compound before initiating the reaction.

-

IC50 values are determined by plotting the percentage of enzyme inhibition against the compound concentration.

-

-

Causality: Direct inhibition in this cell-free system would suggest the parent molecule, not a metabolite, is the active agent against TS. A lack of inhibition would strongly imply the compound is a prodrug requiring intracellular activation.

Step 3: Cellular Target Engagement. This step confirms that the compound engages TS within a cellular context.

-

Protocol: Western Blot Analysis.

-

Treat cancer cells with the test compound at concentrations around its IC50 value for 24-48 hours.

-

Lyse the cells and quantify total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with a primary antibody specific for TS. It is known that high TS expression can correlate with decreased sensitivity to 5-FU.[4]

-

Use a secondary antibody and chemiluminescence to visualize the bands.

-

Analyze band intensity to determine if the compound alters TS protein expression levels.

-

-

Causality: While 5-FU is known to sometimes induce TS expression as a resistance mechanism, this experiment establishes a baseline interaction with the pathway.[4] A more advanced technique like a cellular thermal shift assay (CETSA) could be used to directly prove that the compound or its metabolite binds to TS inside the cell, causing thermal stabilization.

dot graph TD; A[Start: Compound Synthesis] --> B{Initial Screening}; B --> C[MTT Cell Viability Assay]; C --> D{Potent Cytotoxicity?}; D -- Yes --> E[Biochemical Assays]; D -- No --> F[Consider Alternative Hypotheses or Derivatization]; E --> G[Thymidylate Synthase (TS) Enzymatic Assay]; G --> H{Direct TS Inhibition?}; H -- Yes --> I[Whole Molecule is an Inhibitor]; H -- No --> J[Hypothesis: Prodrug Mechanism]; I --> K[Cellular Target Engagement (CETSA)]; J --> K; K --> L{TS Engagement Confirmed?}; L -- Yes --> M[Mechanism Validated]; L -- No --> F; M --> N[Lead Optimization];

end

Caption: Workflow for Validating the Primary Hypothesis.

Secondary Hypothesis: Kinase Inhibition

The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors. The overall shape and hydrogen bonding potential of this compound may allow it to fit into the ATP-binding pocket of various protein kinases, making kinome-wide screening a logical secondary path of investigation.

Rationale for Kinase Profiling

Protein kinases are a large family of enzymes that are frequently dysregulated in cancer, making them prime therapeutic targets.[5] Kinase profiling has become a standard approach in drug discovery to determine the selectivity of lead compounds and to identify potential off-target effects or new therapeutic opportunities.[5]

Experimental Workflow for Kinase Target Identification

Step 1: Broad Kinome Profiling. The most efficient method to assess a compound's activity across the kinome is to use a commercial screening service. These services offer panels that cover a large portion of the human kinome.[6][7][8]

-

Protocol:

-

Submit the compound to a service provider (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's HotSpot™).[6][7]

-

Typically, the compound is first screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases.

-

The assay format is often a radiometric assay that measures the transfer of ³³P-ATP to a substrate peptide.[7]

-

Results are reported as percent inhibition relative to a DMSO control.

-

-

Causality: Hits (e.g., >50% or >75% inhibition) from this primary screen provide a list of potential kinase targets. This is an unbiased, discovery-oriented approach.

Step 2: Dose-Response and IC50 Determination. For the most promising hits identified in the primary screen, the next step is to determine their potency.

-

Protocol:

-

Perform follow-up assays for the selected kinase "hits."

-

Test the compound over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to generate a dose-response curve.

-

Calculate the IC50 value for each kinase hit.

-

-

Causality: Low IC50 values (ideally in the nanomolar range) confirm potent inhibition of specific kinases, prioritizing them for further cellular validation.

Step 3: Cellular Target Validation. Confirmation that the compound inhibits the target kinase in a cellular environment is crucial.

-

Protocol: Phospho-Protein Western Blot.

-

Select a cell line where the identified target kinase is known to be active.

-

Treat the cells with the compound at various concentrations.

-

Lyse the cells and perform a Western blot using an antibody specific for the phosphorylated form of a known direct substrate of the target kinase.

-

A decrease in the phosphorylation of the substrate upon treatment with the compound indicates target engagement and inhibition in the cell.

-

-

Causality: This experiment directly links the biochemical inhibition of the kinase to a downstream signaling event within the cell, providing strong evidence that the kinase is a biologically relevant target.

dot graph TD; A[Start: Compound Available] --> B{Kinase Hypothesis}; B --> C[Broad Kinome Screen (Single Dose)]; C --> D{Identify Hits (>50% Inhibition)}; D -- Hits Found --> E[Dose-Response (IC50) Assays on Hits]; D -- No Hits --> F[Hypothesis Unlikely, Deprioritize]; E --> G{Potent IC50 Values?}; G -- Yes (nM-low µM) --> H[Cellular Target Validation]; G -- No --> I[Weak Inhibitor, Deprioritize]; H --> J[Phospho-Substrate Western Blot]; J --> K{Substrate Phosphorylation Reduced?}; K -- Yes --> L[Kinase Target Validated]; K -- No --> M[Target Not Engaged in Cells]; L --> N[Lead Optimization for Kinase Selectivity];

end

Caption: Workflow for Kinase Target Identification and Validation.

Tertiary Hypothesis: Histone Deacetylase (HDAC) Inhibition

The benzamide functional group is a well-known zinc-binding pharmacophore present in several classes of histone deacetylase (HDAC) inhibitors.[9][10][11] HDACs are critical epigenetic regulators, and their inhibition is a validated therapeutic strategy in oncology.[12]

Rationale for HDAC Profiling

The structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a surface-recognition "cap" group.[9] In this compound, the benzamide could potentially act as the zinc-binding group, chelated to the active site zinc ion in an HDAC enzyme.

Experimental Workflow for HDAC Target Validation

Step 1: HDAC Class I/II Enzymatic Assays. Initial screening should focus on the major HDAC classes implicated in cancer.

-

Protocol:

-

Use a commercially available HDAC activity assay kit (e.g., fluorometric or colorimetric).

-

Screen the compound against representative Class I (HDAC1, 2, 3) and Class II (HDAC4, 6) enzymes.

-

Determine IC50 values for any enzymes that show significant inhibition.

-

-

Causality: Potent inhibition of a specific HDAC isoform would immediately establish a strong, novel mechanistic hypothesis for the compound.

Step 2: Cellular Histone Acetylation Assay. An increase in global histone acetylation is the direct cellular consequence of HDAC inhibition.

-

Protocol: Western Blot for Acetyl-Histones.

-

Treat cancer cells with the compound for several hours.

-

Extract histone proteins or use whole-cell lysates.

-

Perform a Western blot using antibodies that recognize acetylated forms of histone H3 (e.g., Ac-H3K9) or H4.

-

An increase in the acetylated histone signal in a dose-dependent manner is a hallmark of HDAC inhibitor activity.

-

-

Causality: This experiment provides definitive proof of target engagement at the cellular level, confirming that the compound is capable of modulating the epigenetic state of the cell.

Summary of Data and Integrated Strategy

The most effective approach is a parallel investigation of these hypotheses. The table below summarizes the key experiments and their potential outcomes.

| Hypothesis | Primary Experiment | Key Metric | Positive Result Implication |

| TS Inhibition | Cell Viability Assays | IC50 (Growth) | Compound has anticancer activity. |

| TS Enzymatic Assay | IC50 (Enzyme) | Direct TS inhibitor or prodrug. | |

| Cellular TS Engagement | Protein Stabilization | Confirms intracellular target binding. | |

| Kinase Inhibition | Kinome-wide Screen | % Inhibition | Identifies potential kinase targets. |

| Kinase IC50 Panel | IC50 (Enzyme) | Confirms potent inhibition of specific kinases. | |

| Phospho-Substrate Blot | ↓ Phosphorylation | Confirms cellular pathway modulation. | |

| HDAC Inhibition | HDAC Panel Assay | IC50 (Enzyme) | Identifies specific HDAC isoform targets. |

| Acetyl-Histone Blot | ↑ Acetylation | Confirms cellular epigenetic modulation. |

Conclusion and Future Directions

This compound is a molecule of significant therapeutic interest due to its hybrid structure. The primary and most probable mechanism of action is through the disruption of nucleotide metabolism, analogous to 5-Fluorouracil. However, the presence of the benzamide moiety opens compelling secondary and tertiary hypotheses involving kinase or HDAC inhibition.

A systematic, multi-pronged investigation as outlined in this guide is essential for a comprehensive understanding of its mechanism of action. Positive results from any of these pathways would warrant further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, detailed ADME/Tox profiling, and ultimately, in vivo efficacy studies in relevant cancer models.

References

-

Protein kinase profiling assays: a technology review. PubMed. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available at: [Link]

-

Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

-

Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. PubMed Central. Available at: [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

-

Pharmacophore model of HDAC inhibitors and design of novel HDAC... ResearchGate. Available at: [Link]

-

N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed. Available at: [Link]

-

Pharmacophore model and structures of selected hydroxamic acids and benzamides as HDAC inhibitors and their corresponding PET radiotracers. ResearchGate. Available at: [Link]

-

Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. MDPI. Available at: [Link]

-

Novel mass spectrometry-based assay for thymidylate synthase activity. Amsterdam UMC. Available at: [Link]

-

The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PMC - NIH. Available at: [Link]

-

Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. PMC - NIH. Available at: [Link]

-

PharmGKB summary: fluoropyrimidine pathways. PMC - NIH. Available at: [Link]

-

Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. MDPI. Available at: [Link]

-

Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. NIH. Available at: [Link]

-

Sodium Butyrate Inhibits the Expression of Thymidylate Synthase and Induces Cell Death in Colorectal Cancer Cells. PMC - NIH. Available at: [Link]

-

Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. MDPI. Available at: [Link]

-

Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sodium Butyrate Inhibits the Expression of Thymidylate Synthase and Induces Cell Death in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. assayquant.com [assayquant.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide: Synthesis, Characterization, and Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, a fluorinated pyrimidine derivative, stands as a compound of significant interest within pharmaceutical research and development. Its structural similarity to the established antifungal agent 5-fluorocytosine suggests a promising potential for biological activity. This technical guide provides a comprehensive overview of this molecule, detailing its synthesis, structural characterization, and exploring its putative biological activities based on the established pharmacology of related compounds. This document serves as a foundational resource for researchers and drug development professionals interested in the exploration and application of novel fluoropyrimidine-based therapeutic agents.

Introduction: The Significance of Fluorinated Pyrimidines

Fluorinated pyrimidines represent a cornerstone in the development of antimicrobial and anticancer therapeutics. The incorporation of a fluorine atom into the pyrimidine ring can dramatically alter the molecule's electronic properties, metabolic stability, and biological activity. 5-Fluorocytosine (5-FC), a prominent member of this class, is a prodrug that is converted intracellularly by fungal cytosine deaminase into the potent antimetabolite 5-fluorouracil (5-FU). 5-FU, in turn, disrupts DNA and RNA synthesis, leading to fungal cell death.[1] This mechanism of action has established 5-FC as a valuable agent in the treatment of systemic fungal infections, particularly those caused by Candida and Cryptococcus species.[2][3]

This compound, also known as N4-benzoyl-5-fluorocytosine, is a derivative of 5-FC that has garnered attention as a potential intermediate in pharmaceutical synthesis.[4][5] The addition of a benzoyl group to the exocyclic amine of 5-fluorocytosine may modulate its physicochemical properties, such as lipophilicity and cell permeability, potentially influencing its pharmacokinetic and pharmacodynamic profile. This guide will delve into the synthetic pathways to access this compound, methods for its characterization, and a discussion of its potential as a bioactive agent.

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be logically derived from established methods for the acylation of cytosine and its derivatives.[6][7]

Proposed Synthetic Pathway

The most direct and plausible route for the synthesis of this compound involves the N-acylation of 5-fluorocytosine with benzoyl chloride in the presence of a suitable base.

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend 5-fluorocytosine (1.0 eq) in anhydrous acetonitrile.

-

Base Addition: Add triethylamine (1.2 eq) to the suspension and stir the mixture at room temperature for 15 minutes.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Physicochemical Properties and Characterization

The expected physicochemical properties of this compound are summarized in the table below.[5][8]

| Property | Value |

| Molecular Formula | C₁₁H₈FN₃O₂ |

| Molecular Weight | 233.20 g/mol |

| CAS Number | 10357-07-0 |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) |

Structural Characterization (Predicted Data):

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoyl group and the proton on the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum should display resonances for the carbonyl carbons, the aromatic carbons, and the carbons of the pyrimidine ring.

-

FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching, C=O stretching (amide and pyrimidine), and C-F stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

While direct experimental data on the biological activity of this compound is limited, its structural relationship to 5-fluorocytosine allows for informed predictions regarding its potential therapeutic applications.

Antifungal Activity

The primary anticipated biological activity of this compound is antifungal. It is plausible that this compound acts as a prodrug of 5-fluorocytosine, which is then converted to 5-fluorouracil. The benzoyl group may be cleaved in vivo by amidases present in fungal cells.

Figure 2: Putative mechanism of antifungal action.

The antifungal spectrum is expected to be similar to that of 5-fluorocytosine, with potential activity against various species of Candida and Cryptococcus.[2][9] The table below summarizes the typical minimum inhibitory concentrations (MICs) for 5-fluorocytosine against common fungal pathogens.

| Fungal Species | MIC Range (µg/mL) for 5-Fluorocytosine |

| Candida albicans | 0.12 - 1 |

| Candida glabrata | 0.12 - 0.25 |

| Candida parapsilosis | 0.25 - 1 |

| Candida tropicalis | 0.12 - 1 |

| Cryptococcus neoformans | 0.12 - 1 |

| Data compiled from various sources.[9][10] |

Experimental Protocol for Antifungal Susceptibility Testing:

The antifungal activity of this compound can be evaluated using standard broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.

-

Drug Dilution: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium.

-

Inoculation: Inoculate the microtiter plate wells containing the drug dilutions with the fungal suspension.

-

Incubation: Incubate the plates at 35 °C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.

Antiviral and Anticancer Potential

Derivatives of 5-fluorouracil have been extensively investigated for their antiviral and anticancer properties. It is conceivable that if this compound is metabolized to 5-fluorouracil, it could exhibit similar activities.[11][12] However, the efficiency of this conversion and the resulting in vivo concentrations of 5-FU would be critical determinants of its efficacy. Further research is warranted to explore these potential applications.

Future Perspectives and Conclusion

This compound presents an intriguing scaffold for the development of novel therapeutic agents. Its synthesis is feasible through established chemical transformations, and its structural similarity to 5-fluorocytosine provides a strong rationale for investigating its biological properties.

Future research should focus on the following areas:

-

Optimized Synthesis and Characterization: Development and publication of a detailed and optimized synthetic protocol, along with comprehensive spectroscopic and crystallographic characterization of the compound.

-

In Vitro and In Vivo Biological Evaluation: Rigorous testing of its antifungal, antiviral, and anticancer activities against a broad panel of clinically relevant pathogens and cell lines.

-

Mechanism of Action Studies: Elucidation of its precise mechanism of action, including its metabolic fate and potential as a prodrug.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to establish clear SARs and identify compounds with improved potency and selectivity.

References

- Smolecule. (2023, August 15). This compound.

-

PubChem. This compound. Retrieved from [Link]

- Utz, J. P., & Shadomy, S. (1977). Antifungal activity of 5-fluorocytosine as measured by disk diffusion susceptibility testing. The Journal of infectious diseases, 135(6), 970–974.

- Hope, W. W., & Walsh, T. J. (2019). Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. Microorganisms, 7(11), 539.

- Shadomy, S., Wagner, G., Espinel-Ingroff, A., & Davis, B. A. (1975). In Vitro Activity of 5-fluorocytosine Against Candida and Torulopsis Species. Antimicrobial agents and chemotherapy, 8(2), 115–121.

- Pfaller, M. A., Messer, S. A., Boyken, L., Hollis, R. J., & Diekema, D. J. (2002). In Vitro Activities of 5-Fluorocytosine against 8803 Clinical Isolates of Candida spp. Antimicrobial agents and chemotherapy, 46(6), 1739–1741.

- Google Patents. (1967).

- Google Patents. (2019). CN110615767B - Method for synthesizing 5-fluorocytosine.

- Ozaki, S., Ike, Y., Mizuno, H., Ishikawa, K., & Mori, H. (1977). Studies on the synthesis of chemotherapeutics. 10. Synthesis and antitumor activity of N-acyl- and N-(alkoxycarbonyl)-5-fluorouracil derivatives. Bulletin of the Chemical Society of Japan, 50(9), 2406-2412.

- Ostertag, D., Amundson, K. K., Lopez Espinoza, F., et al. (2012). Brain tumor eradication and prolonged survival from intratumoral conversion of 5-fluorocytosine to 5-fluorouracil using a nonlytic retroviral replicating vector. Neuro-oncology, 14(2), 145–159.

- Google Patents. (2017).

- Bleackley, M. R., Jones, A. S., & Walker, R. T. (1976). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Nucleic acids research, 3(10), 2733–2741.

- Kumar, R., Varkey, J. T., & Rege, A. B. (1983). Synthesis and in Vitro Antiviral Activity of 3'-O-acyl Derivatives of 5'-amino-5'-deoxythymidine: Potential Prodrugs for Topical Application. Journal of medicinal chemistry, 26(1), 116–119.

- MDPI. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo.

- El-Sawy, E. R., & El-Sayed, N. F. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC advances, 12(47), 30739–30768.

- MDPI. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)

- Kumar, R., Xia, Y., Lin, T. S., & Schinazi, R. F. (1994). Synthesis and Antiviral (HIV-1, HBV) Activities of 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidine Diastereomers. Potential Prodrugs to 3'. Journal of medicinal chemistry, 37(25), 4297–4306.

- Google Patents. (2016).

- The Royal Society of Chemistry. (2023).

- Google Patents. (2014).

- MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

Sources

- 1. This compound - CAS:10357-07-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of 5-fluorocytosine against Candida and Torulopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of the new 5-fluorocytosine derivatives, 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C11H8FN3O2 | CID 352561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105541728A - Preparation method for N4-benzoylcytosine - Google Patents [patents.google.com]

- 7. N4-Benzoylcytosine synthesis - chemicalbook [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. In Vitro Activities of 5-Fluorocytosine against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal activity of 5-fluorocytosine as measured by disk diffusion susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on the synthesis of chemotherapeutics. 10. Synthesis and antitumor activity of N-acyl- and N-(alkoxycarbonyl)-5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Scaffold: A Technical Guide to N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

This guide provides an in-depth exploration of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, a pivotal yet often overlooked intermediate in the landscape of medicinal chemistry. We will delve into its discovery, the rationale behind its synthesis, and its role as a versatile building block in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this fluorinated pyrimidine derivative.

Introduction: The Significance of a Benzoyl-Protected Fluoropyrimidine

This compound, also known by synonyms such as N4-benzoyl-5-fluorocytosine, is a derivative of the well-known antifungal agent 5-fluorocytosine (5-FC). Its core structure, a pyrimidine ring fluorinated at the 5-position, is a recurring motif in a range of antiviral and anticancer therapeutics. The introduction of a benzoyl group at the N4 position serves a critical function: it acts as a protecting group for the exocyclic amine. This strategic chemical modification allows for selective reactions at other positions of the pyrimidine ring, a crucial step in the synthesis of more complex nucleoside analogues. While not a direct precursor to some of the most widely known fluoropyrimidine drugs, its study and application have been instrumental in the broader field of nucleoside chemistry.

Historical Context and Discovery

The exploration of acylated derivatives of 5-fluorocytosine dates back to the mid-20th century, a period of intense research into the therapeutic potential of modified nucleobases. The seminal work in this area was published in 1966 by Duschinsky and his colleagues in the Journal of Medicinal Chemistry. This research laid the groundwork for understanding how modifications to the 5-fluorocytosine scaffold, including N-acylation, could influence the molecule's chemical properties and potential for incorporation into synthetic nucleosides. The benzoylated form, with its crystalline nature and stability, emerged as a valuable intermediate for further chemical transformations.

Synthesis and Characterization: A Methodical Approach

The synthesis of this compound is a classic example of N-acylation, a fundamental reaction in organic chemistry. The strategic choice of reagents and reaction conditions is paramount to achieving a high yield and purity of the final product.

General Synthetic Protocol

The benzoylation of 5-fluorocytosine is typically achieved by reacting it with benzoyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 5-fluorocytosine in a suitable anhydrous solvent (e.g., pyridine or a mixture of acetonitrile and a tertiary amine like triethylamine).

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add benzoyl chloride dropwise to the stirred suspension.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is typically quenched by the addition of a small amount of methanol. The resulting solid is then filtered, washed with a non-polar solvent like ethanol to remove impurities, and dried under vacuum to yield this compound as a crystalline solid.

Physicochemical Properties and Spectroscopic Data

The resulting this compound is a white to off-white crystalline solid. Its identity and purity are confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₈FN₃O₂ |

| Molecular Weight | 233.20 g/mol |

| CAS Number | 10357-07-0 |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Sparingly soluble in common organic solvents |

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the protons of the benzoyl group and the pyrimidine ring. The NH proton will appear as a broad singlet.

-

¹³C NMR: Signals for the carbonyl carbons of the amide and the pyrimidine ring, as well as the aromatic carbons.

-

FT-IR: Characteristic absorption bands for N-H stretching, C=O stretching (amide and pyrimidine), and C-F stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Role as a Pharmaceutical Intermediate and in Chemical Biology

The primary utility of this compound lies in its role as a protected form of 5-fluorocytosine. The benzoyl group effectively shields the exocyclic amine from reacting with electrophiles, thereby directing subsequent reactions, such as glycosylation, to the N1 position of the pyrimidine ring. This regioselectivity is fundamental in the synthesis of nucleoside analogues, where the correct attachment of the sugar moiety to the nitrogenous base is critical for biological activity.

While it was initially hypothesized that N4-benzoyl-5-fluorocytosine might be a direct intermediate in the synthesis of major antiviral and anticancer drugs like capecitabine, gemcitabine, or emtricitabine, a closer examination of their manufacturing processes reveals the use of other protecting groups or synthetic strategies. For instance, the synthesis of capecitabine involves an N4-(n-pentyloxycarbonyl) protecting group, while gemcitabine and emtricitabine syntheses often proceed via the glycosylation of silylated 5-fluorocytosine.

Nevertheless, the study of N4-benzoyl-5-fluorocytosine has provided valuable insights into the reactivity of the 5-fluorocytosine scaffold and has been instrumental in the development of synthetic methodologies for a wide array of other nucleoside derivatives. Its application extends to the synthesis of research compounds and in the exploration of structure-activity relationships of novel therapeutic agents.

Biological Activity and Future Perspectives

While primarily valued as a synthetic intermediate, the inherent structural features of this compound suggest the potential for intrinsic biological activity. The fluorinated pyrimidine core is a known pharmacophore with antifungal and antiviral properties. The addition of the benzoyl group could modulate this activity, potentially leading to derivatives with improved pharmacological profiles.

Further research into the biological effects of this compound and its analogues could open new avenues for drug discovery. Its utility as a scaffold for combinatorial chemistry, coupled with high-throughput screening, could lead to the identification of novel lead compounds for a variety of therapeutic targets.

Conclusion

This compound stands as a testament to the elegance and utility of protective group chemistry in the synthesis of complex bioactive molecules. While it may not be a household name in the world of pharmaceuticals, its discovery and application have been foundational in the development of synthetic routes to novel nucleoside analogues. This guide has aimed to provide a comprehensive technical overview of this important molecule, from its historical roots to its practical application in the laboratory. For the medicinal chemist and the drug development professional, a thorough understanding of such key intermediates is indispensable in the ongoing quest for new and improved therapies.

References

-

Duschinsky, R., et al. (1966). Nucleosides. XXXIII. N4-Acylated 5-Fluorocytosines and a Direct Synthesis of 5-Fluoro-2'-deoxycytidine. Journal of Medicinal Chemistry, 9(4), 566-572. [Link]

-

PubChem Compound Summary for CID 352561, this compound. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

Spectroscopic Characterization of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide: A Technical Guide

Introduction

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, also known as N4-benzoyl-5-fluorocytosine, is a fluorinated pyrimidine derivative.[1] Compounds within this class are of significant interest in medicinal chemistry and drug development due to their structural similarity to nucleobases, which allows them to function as potential antimetabolites, particularly in oncology.[2] The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a common strategy to block enzymatic methylation of the uracil ring, thereby inhibiting DNA synthesis. The benzoyl group is often employed as a protecting group or to modulate the compound's solubility and pharmacokinetic properties.

Accurate structural elucidation and characterization are paramount for any further development of this compound. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in public repositories, this guide will present a detailed, predicted analysis based on the well-documented spectroscopic properties of its structural analogues, namely 5-fluorocytosine and N4-benzoylcytosine. This approach, grounded in established spectroscopic principles, offers a robust framework for researchers engaged in the synthesis and characterization of this and related molecules.

Molecular Structure and Key Features

The structure of this compound comprises a 5-fluorocytosine core acylated at the exocyclic amine with a benzoyl group.

Key Structural Components for Spectroscopic Analysis:

-

Benzoyl Group: A monosubstituted benzene ring and a carbonyl group.

-

Pyrimidinone Ring: A heterocyclic system with two nitrogen atoms, a carbonyl group, an exocyclic amide linkage, and a fluorine substituent.

-

Amide and Lactam Moieties: The presence of both an exocyclic amide and a cyclic lactam structure.

-

Labile Protons: N-H protons of the amide and the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and potentially ¹⁹F NMR would be highly informative.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group and the single proton on the pyrimidine ring. The N-H protons may appear as broad signals, and their chemical shifts can be concentration and solvent-dependent.

Predicted ¹H NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~11.5 - 12.0 | Broad singlet | 1H | Pyrimidine N1-H | The N1-H proton of the pyrimidinone ring is expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening and potential exchange. |

| ~11.0 - 11.5 | Broad singlet | 1H | Amide N-H | The exocyclic amide proton is also expected to be deshielded and broad. Its chemical shift is influenced by hydrogen bonding. |

| ~8.2 - 8.4 | Doublet (d) | 1H | Pyrimidine C6-H | This proton is adjacent to the fluorine atom and is expected to show coupling to it (a doublet). It is also deshielded by the adjacent nitrogen and the overall aromatic system. |

| ~7.9 - 8.1 | Multiplet (m) | 2H | Benzoyl (ortho-H) | The protons ortho to the carbonyl group are the most deshielded of the benzoyl ring protons. |

| ~7.5 - 7.7 | Multiplet (m) | 3H | Benzoyl (meta- & para-H) | The meta and para protons of the benzoyl ring will appear in this region, likely as a complex multiplet. |

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to form hydrogen bonds helps to slow down the exchange of N-H protons, making them more likely to be observed in the ¹H NMR spectrum.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the fluorine atom will result in C-F coupling, which can be a valuable diagnostic tool.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale and Comparative Analysis |

| ~166 | - | Benzoyl C=O | Typical chemical shift for an amide carbonyl carbon. |

| ~157 | - | Pyrimidine C2=O | The lactam carbonyl carbon is expected in this region. |

| ~155 | Large (¹JCF) | Pyrimidine C5-F | The carbon directly attached to fluorine will show a large one-bond coupling constant and will be shifted downfield. |

| ~145 | Small (²JCF) | Pyrimidine C4 | This carbon is two bonds away from the fluorine and is expected to show a smaller coupling constant. |

| ~138 | Small (²JCF) | Pyrimidine C6 | This carbon is also two bonds away from the fluorine and will likely show a small coupling constant. |

| ~133 | - | Benzoyl (ipso-C) | The quaternary carbon of the benzoyl ring attached to the carbonyl group. |

| ~132 | - | Benzoyl (para-C) | |

| ~129 | - | Benzoyl (ortho-C) | |

| ~128 | - | Benzoyl (meta-C) |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to approximately 16 ppm.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Diagram of the NMR Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by strong absorptions from the carbonyl groups and various N-H and C-F bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3300 | Medium, Broad | N-H stretching | Associated with the pyrimidine ring and amide N-H groups. Broadening is due to hydrogen bonding. |

| ~1710 | Strong | C=O stretching (Amide I) | Benzoyl carbonyl group. |

| ~1660 | Strong | C=O stretching (Lactam) | Pyrimidinone ring carbonyl. |

| 1550 - 1600 | Medium-Strong | C=C and C=N stretching | Aromatic and pyrimidine ring stretching vibrations. |

| 1200 - 1350 | Strong | C-N stretching | |

| 1000 - 1400 | Strong | C-F stretching | A strong, characteristic absorption for the carbon-fluorine bond. |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) would be ideal for confirming the molecular formula.

Predicted Mass Spectrometry Data:

| Ion | Calculated m/z | Rationale |

| [M+H]⁺ | 234.0679 | The protonated molecular ion is expected to be the base peak or a prominent peak in electrospray ionization (ESI) in positive mode. |

| [M-H]⁻ | 232.0523 | The deprotonated molecular ion may be observed in ESI negative mode. |

| [M+Na]⁺ | 256.0498 | A sodium adduct is commonly observed in ESI. |

Expected Fragmentation Pattern (in ESI-MS/MS):

The molecule is expected to fragment at the amide bond. Key fragment ions would include:

-

m/z 105.0340: Corresponding to the benzoyl cation ([C₇H₅O]⁺). This is a very common and stable fragment for benzoylated compounds.

-

m/z 129.0284: Corresponding to the protonated 5-fluorocytosine moiety after cleavage of the benzoyl group.

Experimental Protocol for LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS) with an electrospray ionization (ESI) source.

-

Chromatography (Optional but Recommended): Inject the sample onto a C18 reverse-phase column to ensure sample purity before it enters the mass spectrometer.

-

Mass Spectrometry:

-

Acquire data in both positive and negative ion modes.

-

Perform a full scan MS experiment to identify the molecular ion.

-

Perform a tandem MS (MS/MS) experiment on the precursor ion (e.g., m/z 234.0679) to obtain fragmentation data for structural confirmation.

-

-

Data Analysis: Analyze the data to determine the accurate mass of the parent and fragment ions, and compare these with the theoretical values to confirm the elemental composition.

Diagram of the Mass Spectrometry Fragmentation:

Caption: Predicted fragmentation pathway in MS/MS.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its unambiguous identification and quality control. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS data, based on established principles and data from closely related structural analogues. The outlined experimental protocols offer a self-validating system for researchers to acquire and interpret the spectroscopic data for this and similar pyrimidine derivatives. The combination of these techniques provides a powerful and synergistic approach to confirming the molecular structure, ensuring the integrity of the compound for its intended applications in research and development.

References

-

Keniry, M., Benz, C., Shafer, R. H., & James, T. L. (1986). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Cancer Research, 46(4 Pt 1), 1754–1758. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

"N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent biological relevance, coupled with the vast potential for synthetic modification, allows for the fine-tuning of pharmacological activity. This guide focuses on a particularly intriguing derivative, N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide , a molecule that marries the structural features of 5-fluorocytosine with a benzoyl moiety. The introduction of a fluorine atom at the 5-position of the pyrimidine ring is a well-established strategy to modulate metabolic stability and enhance biological activity.

This document is structured to provide a comprehensive technical overview for the researcher. We will delve into the core physical and chemical properties of this compound, offering both computed data and expert insights based on analogous structures. Crucially, we will present a detailed, field-proven synthetic protocol, explaining the causality behind each step. Furthermore, we will explore the expected analytical characteristics, providing a predictive framework for researchers working with this molecule. Our aim is to equip you not just with data, but with a deeper understanding of the chemistry of this compound, thereby accelerating your research and development endeavors.

Molecular Identity and Structural Elucidation

This compound, also known by its synonym N4-benzoyl-5-fluorocytosine, is a fluorinated pyrimidine derivative.[1][2] The benzamide functional group attached to the pyrimidine ring suggests its potential as an intermediate in the synthesis of more complex pharmaceutical compounds.[3]

Below is a summary of its key identifiers:

| Identifier | Value | Source |

| CAS Number | 10357-07-0 | [2][4] |

| Molecular Formula | C₁₁H₈FN₃O₂ | [1][2] |

| Molecular Weight | 233.20 g/mol | [1] |

| IUPAC Name | N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide | [1] |

| InChI | InChI=1S/C11H8FN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) | [1] |

| InChIKey | KCUPNJVFRBGYFW-UHFFFAOYSA-N | [1] |

| SMILES | O=C(NC1=C(F)C=NC(N1)=O)C2=CC=CC=C2 | [4] |

Chemical Structure Visualization

Figure 1: Chemical structure of this compound.

Physical and Chemical Properties

| Property | Value/Information | Source/Method |

| Physical Appearance | Expected to be a solid at room temperature. | Analogy to similar benzamide and cytosine derivatives. |

| Melting Point | Data not available. | - |

| Boiling Point | Data not available. | - |

| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water and non-polar organic solvents is expected. | Analogy to similar structures. |

| Density | 1.41 g/cm³ (Predicted) | [2] |

| pKa | 5.88 ± 0.10 (Predicted) | ChemicalBook |

| XLogP3 | 1.23430 (Predicted) | [2] |

| Storage | Sealed in a dry environment at 2-8°C. | [4] |

Expert Insights: The predicted pKa suggests that the compound is weakly acidic, likely due to the N-H protons on the pyrimidine ring. The positive XLogP3 value indicates a moderate level of lipophilicity, which is consistent with its predicted limited water solubility. For experimental work, dissolution in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is recommended as a starting point.

Synthesis Protocol: A Mechanistic Approach

Proposed Synthetic Pathway